molecular formula C8H10O2 B14696677 3,3-Dimethyloxepin-2(3H)-one CAS No. 34786-27-1

3,3-Dimethyloxepin-2(3H)-one

Cat. No.: B14696677
CAS No.: 34786-27-1
M. Wt: 138.16 g/mol
InChI Key: YLQMVKNBBYRDEP-UHFFFAOYSA-N
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Description

3,3-Dimethyloxepin-2(3H)-one is a heterocyclic organic compound with a seven-membered ring containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyloxepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,3-dimethyl-1,5-hexadiene with a suitable oxidizing agent to form the oxepin ring. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyloxepin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.

    Reduction: Reduction reactions can convert the oxepin ring into more saturated structures.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepin derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated cyclic compounds.

Scientific Research Applications

3,3-Dimethyloxepin-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyloxepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyloxepin-2(3H)-one
  • 4,4-Dimethyloxepin-2(3H)-one
  • 3,3-Dimethyl-1,2-oxepin

Uniqueness

3,3-Dimethyloxepin-2(3H)-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

CAS No.

34786-27-1

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

3,3-dimethyloxepin-2-one

InChI

InChI=1S/C8H10O2/c1-8(2)5-3-4-6-10-7(8)9/h3-6H,1-2H3

InChI Key

YLQMVKNBBYRDEP-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC=COC1=O)C

Origin of Product

United States

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